molecular formula C15H21ClO3 B15420684 Butyl 2-butoxy-4-chlorobenzoate CAS No. 112767-59-6

Butyl 2-butoxy-4-chlorobenzoate

Cat. No.: B15420684
CAS No.: 112767-59-6
M. Wt: 284.78 g/mol
InChI Key: CNZDCWAKSCTVQP-UHFFFAOYSA-N
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Description

Butyl 2-butoxy-4-chlorobenzoate is a synthetic benzoate ester derivative of interest in chemical and materials science research. This compound combines a chlorobenzoate core with butyl and butyl ether side chains, a structure that suggests potential utility as a specialty plasticizer or additive in polymer formulations. Similar esters, such as dibutyl terephthalate, are known to function as plasticizers to modify the flexibility and workability of polymers . The incorporation of both ether and ester functional groups within a single molecule may also make it a candidate for investigation as a solvent or coupling agent in specialized chemical processes. Researchers are exploring its use in the development of novel organic frameworks and as a building block in synthetic organic chemistry, particularly in reactions like esterification and etherification, which are fundamental to constructing complex molecules . Its mechanism of action in most anticipated applications is physical in nature, involving the modulation of intermolecular forces within mixtures rather than specific biochemical interactions. As a research chemical, it is handled as a liquid with an estimated mid-to-high range boiling point, requiring standard laboratory safety practices. This compound is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Properties

CAS No.

112767-59-6

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

butyl 2-butoxy-4-chlorobenzoate

InChI

InChI=1S/C15H21ClO3/c1-3-5-9-18-14-11-12(16)7-8-13(14)15(17)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

CNZDCWAKSCTVQP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Cl)C(=O)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Butyl Carbitol Acetate has the highest molecular weight and boiling point, making it suitable as a high-boiling solvent for industrial coatings .
  • Butyl Acetate exhibits the lowest density and flash point, aligning with its use in fast-drying paints and coatings .
  • Butyl Acrylate ’s intermediate properties reflect its role in polymerization processes and chemical synthesis .

Key Observations :

  • Butyl Acrylate poses significant hazards, including skin sensitization (H317), respiratory irritation (H335), and flammability (H226) .

Key Observations :

  • Butyl Acrylate ’s reactivity makes it critical in synthesizing copolymers with tailored properties.
  • Butyl Acetate ’s volatility and solubility profile favor its use in consumer products.
  • Butyl Carbitol Acetate ’s stability at high temperatures supports niche applications in electronics and industrial coatings.

Q & A

Q. What are the established synthetic routes for Butyl 2-butoxy-4-chlorobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 4-chlorobenzoic acid derivatives with butyl and butoxy substituents. A common approach is the Steglich esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane. Optimizing stoichiometry (e.g., 1.2 equivalents of alcohol to acid) and reaction time (12–24 hours under reflux) improves yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitoring by TLC and NMR (¹H/¹³C) confirms intermediate formation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:
  • NMR : ¹H NMR identifies protons on aromatic (δ 6.8–8.0 ppm), butoxy (δ 3.5–4.0 ppm), and butyl (δ 0.9–1.7 ppm) groups. ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons.
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX programs) refines bond lengths/angles and validates stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines for halogenated aromatics:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can kinetic modeling be applied to study the esterification mechanism of this compound?

  • Methodological Answer : Conduct time-resolved experiments under varying temperatures (e.g., 50–100°C) and catalyst concentrations. Use HPLC or GC to quantify reactant/product ratios. Fit data to a pseudo-first-order rate equation:
    ln([A]0[A])=kobst\ln\left(\frac{[A]_0}{[A]}\right) = k_{\text{obs}} \cdot t

Activation energy (EaE_a) is derived via the Arrhenius plot. Computational tools (e.g., Gaussian) model transition states and validate experimental EaE_a .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates like this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, pH). Standardize protocols:
  • Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM).
  • Control Experiments : Include vehicle controls (DMSO) and reference inhibitors.
  • Orthogonal Assays : Combine enzymatic (e.g., Folin-Ciocalteu for phenolic interactions) and cellular assays (e.g., MTT for cytotoxicity) .

Q. How does computational chemistry predict the interaction of this compound with biomolecular targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Prioritize proteins with hydrophobic pockets (e.g., cytochrome P450).
  • Binding Affinity : Calculate ΔG using MM-PBSA. Compare with experimental IC₅₀ values.
  • QM/MM : Refine electronic interactions at the active site .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

  • Methodological Answer : Study hydrolysis, photolysis, and microbial degradation:
  • Hydrolysis : Adjust pH (2–12) and track degradation via LC-MS. Identify products (e.g., 4-chlorobenzoic acid).
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media.
  • Biodegradation : Use soil slurry assays with GC-MS to detect metabolite formation .

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